molecular formula C11H9N3O B587549 6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one CAS No. 155137-75-0

6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one

Cat. No.: B587549
CAS No.: 155137-75-0
M. Wt: 199.213
InChI Key: SSPYYOFYWBCORO-UHFFFAOYSA-N
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Description

6-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one is a heterocyclic compound featuring a fused naphthoimidazolone core with an amino group at the 6-position. The amino group enhances solubility and provides a site for functionalization, making it relevant for targeting enzymes or receptors in drug discovery .

Properties

IUPAC Name

6-amino-1,3-dihydrobenzo[e]benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-8-3-1-2-7-6(8)4-5-9-10(7)14-11(15)13-9/h1-5H,12H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPYYOFYWBCORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2NC(=O)N3)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one typically involves the condensation of 2,3-diaminonaphthalene with various aldehydes. This reaction is often carried out in the presence of a catalyst such as potassium tert-butoxide in a solvent like dimethylformamide (DMF) . The reaction conditions usually require heating to facilitate the formation of the imidazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it can inhibit enzymes such as urease, which is involved in the pathogenesis of gastritis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

  • Naphthalene vs.
  • Amino Group Impact: The 6-amino group distinguishes it from acylated (e.g., 1,3-diacetyl derivatives ) or alkylated analogs (e.g., 1-isopropyl derivatives ). This group likely improves solubility and enables hydrogen bonding, critical for target engagement.
  • Dual Head Groups: Triazinoindol-benzimidazolones exhibit potent anti-tuberculosis activity due to synergistic interactions between the two moieties , whereas 6-amino-naphthoimidazolone’s single amino group may limit multitarget effects but enhance specificity.
Table 2: Activity Profiles of Selected Compounds
Compound Target/Mechanism Potency (IC₅₀/Ki) Notes
6-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one Not fully characterized (predicted kinase/DNA interaction) N/A Amino group may mimic ATP adenine binding
Triazinoindol-benzimidazolones M. tuberculosis cell wall enzyme 20–100 nM Dual-head design critical for potency
1-(Piperidin-4-yl)-benzimidazol-2(3H)-one PLD2 (phospholipase D2) ~1 µM Lacks isoform selectivity
2-Mercaptobenzenosulfonamide hybrids HCT-116, MCF-7 cancer cells IC₅₀: 2–10 µM R₂ substituents modulate activity

Key Insights :

  • Anticancer Potential: Sulfonamide-benzimidazolone hybrids (e.g., from ) show moderate cytotoxicity, suggesting that 6-amino-naphthoimidazolone’s amino group could be optimized for improved activity.

Physicochemical and Structural Properties

  • Hydrogen Bonding: The C=O bond in benzimidazolones (1.21–1.25 Å ) is critical for rigidity. The 6-amino group in the target compound may form additional H-bonds, as seen in co-crystal structures of related imidazolones (e.g., ∆G = -44.43 for a benzimidazolone derivative ).
  • Solubility: Amino-substituted derivatives generally exhibit higher aqueous solubility than acylated analogs (e.g., 1,3-diacetyl-benzimidazolone ), enhancing bioavailability.

Biological Activity

6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of the imidazole family, known for its diverse therapeutic properties. The following sections detail its biological activities, mechanisms of action, and potential applications based on recent research findings.

This compound has a unique structure characterized by the presence of an amino group and an imidazole ring fused with a naphthalene system. This structural configuration is crucial for its biological activity.

Anticancer Activity

One of the most notable biological activities of this compound is its potential as an anticancer agent . Research indicates that this compound can intercalate into DNA, disrupting replication processes and inducing cell death in cancer cells. In vitro studies have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

The mechanism through which this compound exerts its anticancer effects includes:

  • DNA Intercalation : The compound binds to DNA, leading to structural distortions that inhibit replication.
  • Enzyme Inhibition : It has been shown to inhibit urease activity, which is implicated in the pathogenesis of certain gastrointestinal diseases such as gastritis .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison with other naphthoimidazole derivatives reveals distinct features:

Compound NameStructure TypeNotable Activity
This compoundImidazole fused with naphthaleneAnticancer, urease inhibition
5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-oneSimilar structureAntimicrobial properties
Benzimidazole derivativesDifferent aromatic systemAntiparasitic and antifungal

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in human cancer cell lines at concentrations as low as 10 µM .
  • In Vivo Models : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential for therapeutic use .

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